molecular formula C35H43Cl2N3O4Ru B12056297 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)

Cat. No.: B12056297
M. Wt: 741.7 g/mol
InChI Key: JILXLQWXSILBOS-UHFFFAOYSA-L
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Description

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated with a variety of ligands. This compound is known for its catalytic properties, particularly in olefin metathesis reactions, which are widely used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene and other ligands in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) species, while reduction could produce ruthenium(0) complexes .

Scientific Research Applications

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) exerts its effects involves the coordination of the ruthenium center with the ligands, facilitating various catalytic processes. The molecular targets and pathways involved include the activation of olefin substrates and the formation of metallacyclobutane intermediates, which are key steps in the metathesis reaction .

Properties

Molecular Formula

C35H43Cl2N3O4Ru

Molecular Weight

741.7 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-[(2-ethoxy-2-oxoacetyl)amino]-2-propan-2-yloxyphenyl]methylidene]ruthenium

InChI

InChI=1S/C21H26N2.C14H17NO4.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-5-18-14(17)13(16)15-11-6-7-12(10(4)8-11)19-9(2)3;;;/h9-12H,7-8H2,1-6H3;4,6-9H,5H2,1-3H3,(H,15,16);2*1H;/q;;;;+2/p-2

InChI Key

JILXLQWXSILBOS-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(Cl)Cl

Origin of Product

United States

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